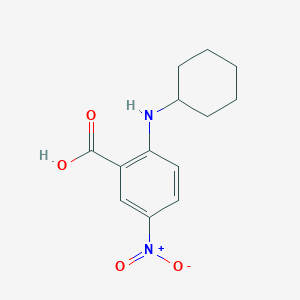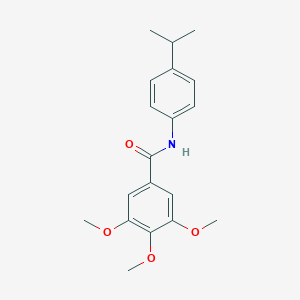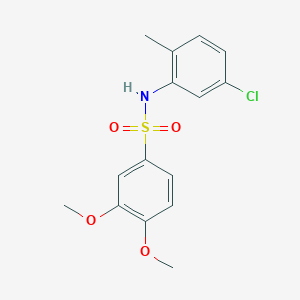![molecular formula C11H11N3O4S B229251 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a thiazole derivative that possesses anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound has been shown to possess anti-tumor properties, making it a potential candidate for the treatment of various types of cancers. The compound has also been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory and tumor cell proliferation processes. The compound's anti-microbial properties are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid have been extensively studied. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, the compound has been shown to inhibit the proliferation of tumor cells and induce apoptosis in cancer cells. The compound has also been shown to possess anti-microbial activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. The compound is relatively easy to synthesize and can be purified using standard methods. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for research on 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One potential direction is to investigate the compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the compound's potential as a treatment for various types of cancers. Additionally, further research is needed to fully understand the compound's mechanism of action and its long-term effects.
Synthesis Methods
The synthesis of 2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid involves the reaction of 2-amino-4-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxylic acid with hydrazine hydrate and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or column chromatography.
properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-6-2-3-7(18-6)5-12-14-11-13-10(17)8(19-11)4-9(15)16/h2-3,5,8H,4H2,1H3,(H,15,16)(H,13,14,17)/b12-5- |
InChI Key |
XWXKTGKKVUQLTI-XGICHPGQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CC1=CC=C(O1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)

